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molecular formula C11H8N2O2 B3266547 4-(2-Nitrophenyl)pyridine CAS No. 4282-49-9

4-(2-Nitrophenyl)pyridine

Cat. No. B3266547
M. Wt: 200.19 g/mol
InChI Key: QEOCUQHQRVTTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06977264B2

Procedure details

To a 1 L round-bottomed flask equipped with a reflux condenser was added 2-nitrobenzeneboronic acid (Lancaster) (10 g, 60 mmol), 4-bromopyridine hydrochloride (Fluka) (12 g, 60 mmol), Na2CO3 (25 g, 240 mmol), DME (300 in L) and H2O (100 mL). The mixture was stirred magnetically, degassed in vacuo and purged with N2. The process was repeated five times then tetrakis(triphenylphosphine)-palladium (0) (Strem Chemicals) (3.5 g, 3.0 mmol) was added and the reaction mixture was stirred at reflux under a slight positive pressure of N2 for 15 h. The reaction mixture was concentrated in vacuo and the residue partitioned between EtOAc (100 mL) and satd NaCl (50 mL) diluted with H2O (50 mL). The aqueous phase was further extracted with EtOAc (2×100 mL). The combined organic fractions were extracted with 1 N HCl (3×100 mL). The combined acidic extract was washed with EtOAc (100 mL), cooled in an ice bath and adjusted to pH 10 with 5 N NaOH. The aqueous solution was saturated with NaCl and extracted with EtOAc (3×100 mL). The combined EtOAc extracts were washed with satd NaCl (100 mL), dried over Na2SO4, filtered and concentrated to afford a brown oil. Purification by silica gel chromatography (5:30-65, 1 M NH3/MeOH-EtOAc-hexane) provided the title compound as a viscous, dark orange oil (6.0 g). MS (ESI, pos. ion) m/z: 201 (M+1). Calc'd for C11H8N2O2: 200.19.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1B(O)O)([O-:3])=[O:2].Cl.Br[C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1.C([O-])([O-])=O.[Na+].[Na+].N#N>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O.COCCOC>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1)([O-:3])=[O:2] |f:1.2,3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)B(O)O
Name
Quantity
12 g
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred magnetically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 L round-bottomed flask equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
degassed in vacuo
CUSTOM
Type
CUSTOM
Details
purged with N2
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc (100 mL) and satd NaCl (50 mL)
ADDITION
Type
ADDITION
Details
diluted with H2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with EtOAc (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic fractions were extracted with 1 N HCl (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined acidic extract
WASH
Type
WASH
Details
was washed with EtOAc (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined EtOAc extracts were washed with satd NaCl (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (5:30-65, 1 M NH3/MeOH-EtOAc-hexane)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1=CC=NC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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